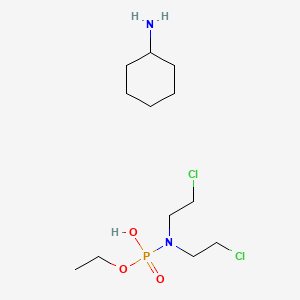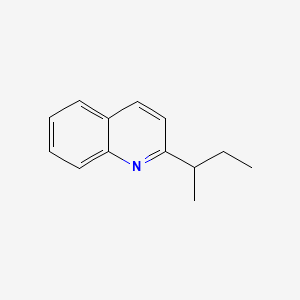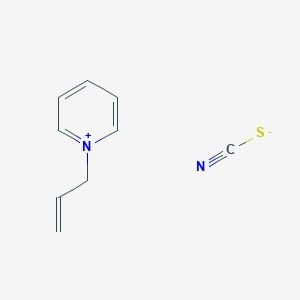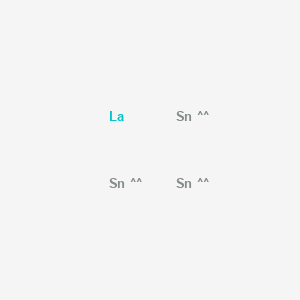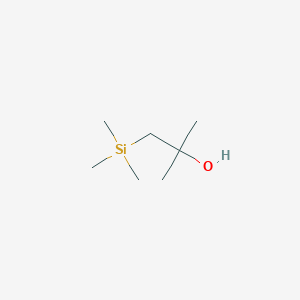
2-Methyl-1-(trimethylsilyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(trimethylsilyl)propan-2-ol is an organic compound with the molecular formula C7H16OSi. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound contains a trimethylsilyl group, which is known for its ability to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1-(trimethylsilyl)propan-2-ol can be synthesized through various methods. One common method involves the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride. This method shows excellent functional group tolerance and provides the desired product in good overall yield .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic reagents and catalysts to ensure high yield and purity. The process is designed to be operationally simple and cost-effective, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(trimethylsilyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-(trimethylsilyl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biomolecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-(trimethylsilyl)propan-2-ol exerts its effects involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropan-1-ol:
2-Methyl-2-propanol:
Uniqueness
2-Methyl-1-(trimethylsilyl)propan-2-ol is unique due to the presence of the trimethylsilyl group, which provides distinct protective properties in chemical reactions. This makes it particularly valuable in organic synthesis where selective protection of hydroxyl groups is required.
Propiedades
Número CAS |
18387-31-0 |
|---|---|
Fórmula molecular |
C7H18OSi |
Peso molecular |
146.30 g/mol |
Nombre IUPAC |
2-methyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C7H18OSi/c1-7(2,8)6-9(3,4)5/h8H,6H2,1-5H3 |
Clave InChI |
IFUFWUNHYSMZAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


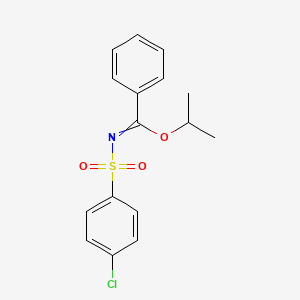
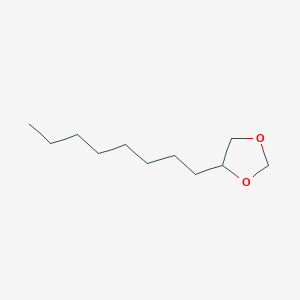
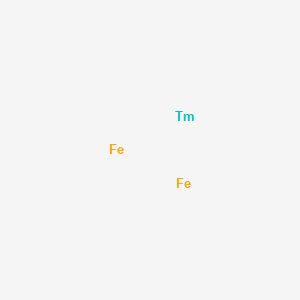
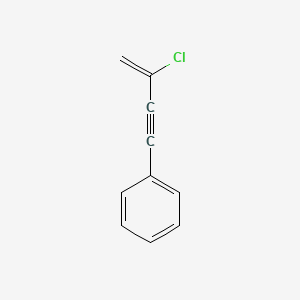
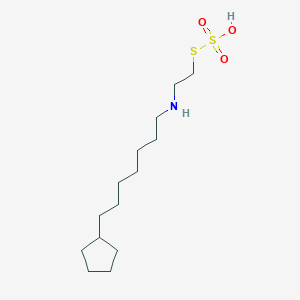
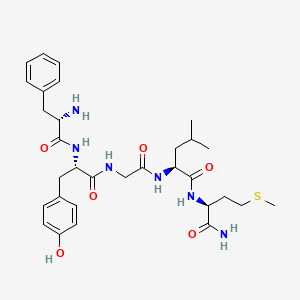
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
